(4-Butyrylphenyl)boronic acid

Catalog No.
S698514
CAS No.
186498-24-8
M.F
C10H13BO3
M. Wt
192.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Butyrylphenyl)boronic acid

CAS Number

186498-24-8

Product Name

(4-Butyrylphenyl)boronic acid

IUPAC Name

(4-butanoylphenyl)boronic acid

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

InChI

InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3

InChI Key

IGYWRXHZSLSNLZ-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)CCC)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)CCC)(O)O
  • Formation of Carbon-Boron Bonds

    Boronic acids readily participate in Suzuki-Miyaura couplings, a powerful method for forming carbon-carbon bonds between aryl or vinyl groups and various coupling partners []. This reaction is crucial in organic synthesis for constructing complex molecules.

  • Biomolecule Labeling and Sensing

    Boronic acids can reversibly bind to certain biomolecules, such as carbohydrates and nucleotides, due to the formation of covalent bonds with cis-diols present in these molecules []. This property allows researchers to label biomolecules for various applications, including:

    • Studying protein-carbohydrate interactions [].
    • Developing biosensors for specific analytes [].

(4-Butyrylphenyl)boronic acid, with the molecular formula C10H15BO2 and CAS number 145240-28-4, is an organoboron compound characterized by a phenyl ring substituted with a butyryl group and a boronic acid functional group. It appears as a white to orange crystalline powder and has a melting point of approximately 91-97 °C. The compound is soluble in methanol and has a predicted pKa of about 8.78, indicating its acidic nature .

(4-Butyrylphenyl)boronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles. Additionally, it can participate in N-Heterocyclic Carbene-Iron catalyzed oxidative aromatic esterification of aldehydes, showcasing its versatility in organic synthesis .

Several methods have been reported for synthesizing (4-Butyrylphenyl)boronic acid:

  • Borylation of Aryl Halides: This method involves the reaction of aryl halides with boron reagents under palladium catalysis.
  • Direct Boronation: Using boron trioxide or other boron sources in the presence of appropriate solvents can yield (4-Butyrylphenyl)boronic acid.
  • Functionalization of Boronic Acids: Starting from simpler boronic acids, one can introduce the butyryl group through acylation reactions .

(4-Butyrylphenyl)boronic acid finds applications primarily in organic synthesis, particularly in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: In the development of liquid crystals and polymers where boron-containing compounds are beneficial.
  • Agricultural Chemistry: Potentially useful in developing agrochemicals due to its reactivity .

Several compounds share structural similarities with (4-Butyrylphenyl)boronic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-tert-Butylphenylboronic acidC10H15BO2Contains a tert-butyl group; used in similar reactions but may exhibit different steric properties
4-Ethylphenylboronic acidC10H13BO2Ethyl substitution leads to different reactivity patterns compared to butyryl
4-Pentylbenzeneboronic acidC11H17BO2Longer alkyl chain may influence solubility and reactivity
4-sec-Butylphenylboronic acidC10H15BO2Features a secondary butyl group; potential differences in steric hindrance compared to primary butyl

Wikipedia

(4-Butanoylphenyl)boronic acid

Dates

Modify: 2023-08-15

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